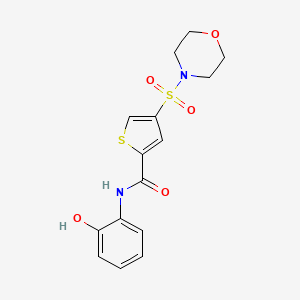![molecular formula C18H19N5O B5523915 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5523915.png)
2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical class encompassing 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline involves compounds with potential biological activities. These compounds are part of a broader family of heterocyclic compounds, which are crucial in medicinal chemistry for their diverse pharmacological properties.
Synthesis Analysis
Synthesis of related triazolopyrimidine and tetrahydroisoquinoline derivatives typically involves cyclization reactions of intermediate compounds. For instance, cyclization of certain amino-propenones with carboximidamides or guanidines can yield triazolopyrimidines (Potapov et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is often conducted using techniques like X-ray crystallography, which helps in determining the configuration of the molecule and its electronic structure. For example, the structure of a related compound was elucidated by X-ray analysis (Kanno et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving triazolopyrimidines and tetrahydroisoquinolines include cyclocondensation with hydroxylamine or hydrazine, leading to the formation of new compounds with potential for further chemical transformations (Desenko et al., 1998).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application in drug formulation. However, specific details on the physical properties of "2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline" are not readily available and typically require empirical determination.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, are essential for understanding the compound's behavior in biological systems. For example, the reactivity of similar compounds with hydrazonoyl halides to form triazoloisoquinolines illustrates their potential for chemical modification and enhancement of biological activity (Hassaneen et al., 2011).
Aplicaciones Científicas De Investigación
Cancer Research
Compounds similar to "2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline" have been studied for their anticancer properties. For instance, certain derivatives have shown high selective cytotoxicity against colon cancer HCT-116 cells, inducing apoptosis via the mitochondrial pathway. This pathway involves the impairment of mitochondrial transmembrane potential, release of cytochrome c, and activation of caspases, leading to programmed cell death (Gamal-Eldeen et al., 2014).
Antimicrobial Applications
Compounds with similar structures have demonstrated antibacterial activity. For example, certain 3-acetyl[1,2,4]triazolo[3,4-a]isoquinoline derivatives, prepared using chitosan as a catalyst, have been studied for their antibacterial effects, showcasing potential as antimicrobial agents (Hassaneen et al., 2011).
Antioxidant Activity
Novel 1,2,3-triazole-coupled pyrimido[4,5-c]isoquinoline hybrids synthesized through a one-pot method have shown significant antioxidant activity, comparable to the standard drug Trolox. These compounds could potentially contribute to the development of new antioxidant therapies (Narsimha et al., 2018).
Synthesis and Chemical Reactions
The synthesis and reactions of similar compounds, such as 7-(2-R-pyrimidin-4-yl)- and 7-(2-R-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolines, have been explored, contributing to the field of organic synthesis and providing insights into the chemical behavior of these complex molecules (Potapov et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12-9-13(2)23-18(19-12)20-16(21-23)10-17(24)22-8-7-14-5-3-4-6-15(14)11-22/h3-6,9H,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBNPAQBAREASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)CC(=O)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-azetidinyl}pyridine](/img/structure/B5523835.png)


![4-(3-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5523863.png)
![N-(3,5-dimethylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]urea](/img/structure/B5523866.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5523874.png)
![(3aR*,9bR*)-2-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5523894.png)
![N-[2-(2-fluorophenyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5523895.png)
![4-[(5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one](/img/structure/B5523903.png)
![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B5523913.png)
![4-methyl-2-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1(2H)-phthalazinone](/img/structure/B5523931.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523939.png)